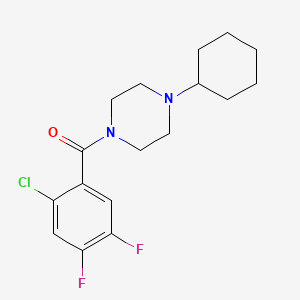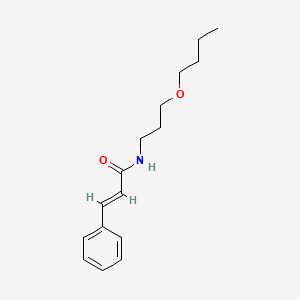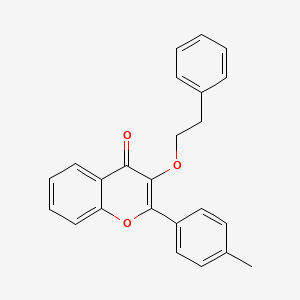
3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide
描述
3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide, also known as BDDCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDDCA is a cyanoacrylamide derivative that contains a bromine atom and a benzodioxole ring in its structure.
科学研究应用
3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide has also been studied as a potential inhibitor of bacterial biofilms, which are a major cause of antibiotic resistance. In materials science, 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been used as a monomer for the synthesis of polymeric materials with unique properties, such as high thermal stability and optical transparency. In biochemistry, 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been used as a probe for the detection of certain biomolecules, such as thiols and amino acids.
作用机制
The mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide depends on its specific application. In anticancer research, 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been shown to inhibit the activity of enzymes called kinases, which play a critical role in cancer cell proliferation. 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide achieves this inhibition by binding to the ATP-binding site of kinases and preventing their activity. In bacterial biofilm research, 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been shown to disrupt the formation of biofilms by inhibiting the production of certain extracellular polymeric substances that are essential for biofilm formation. In materials science, 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide acts as a monomer that undergoes polymerization to form polymeric materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide depend on its specific application. In anticancer research, 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In bacterial biofilm research, 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been shown to disrupt the formation of biofilms, which can lead to increased susceptibility of bacteria to antibiotics. In materials science, 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been used as a monomer for the synthesis of polymeric materials with unique properties.
实验室实验的优点和局限性
One advantage of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide is its versatility in terms of its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide is also relatively easy to synthesize, and the yield of the reaction can be optimized by adjusting the reaction conditions. One limitation of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide is its potential toxicity, which can limit its use in certain applications. Additionally, 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide may not be suitable for certain experiments due to its specific properties and mechanisms of action.
未来方向
There are several future directions for research on 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide. In medicinal chemistry, further studies are needed to investigate the potential anticancer activity of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide and its mechanisms of action. In bacterial biofilm research, further studies are needed to optimize the use of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide as an inhibitor of biofilm formation and to investigate its potential as an alternative to antibiotics. In materials science, further studies are needed to explore the properties of polymeric materials synthesized using 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide and to investigate their potential applications in various fields. Additionally, further studies are needed to investigate the potential toxicity of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide and to develop strategies for minimizing its toxicity in certain applications.
属性
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-3-10-9(16-5-17-10)2-6(8)1-7(4-13)11(14)15/h1-3H,5H2,(H2,14,15)/b7-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGCKRROZYJYHQ-LREOWRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4852524.png)
![2-phenoxy-N-{4-[(1-piperidinylacetyl)amino]phenyl}acetamide](/img/structure/B4852540.png)
![N-[4-(2-phenylethoxy)phenyl]nicotinamide](/img/structure/B4852544.png)
![methyl 2-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4852554.png)

![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-propylbenzenesulfonamide](/img/structure/B4852567.png)
![4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B4852575.png)
![N-allyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4852588.png)
![methyl {5-[(5-bromo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4852597.png)

![methyl 4-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl]benzoate](/img/structure/B4852604.png)
![N-(3-chloro-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)acetamide](/img/structure/B4852607.png)

![3-methyl-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4852618.png)